REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5](Br)[CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1.[O:16]1[CH2:20]CCC1.O.[NH3:22].[C]=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>[F:1][C:2]([F:15])([F:14])[C:3]1[CH:4]=[C:5]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[C:20]([NH2:22])=[O:16] |f:2.3,5.6.7,^3:22|
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Name
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stainless steel
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)Br)(F)F
|
Name
|
|
Quantity
|
227 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
371 g
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
5.37 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[C]=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
82.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
Stirring for the content of the autoclave
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating for the autoclave
|
Type
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CUSTOM
|
Details
|
After lapse of 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
reached 100° C., at which
|
Type
|
CUSTOM
|
Details
|
During reaction
|
Type
|
CUSTOM
|
Details
|
were respectively kept at 100° C.
|
Type
|
TEMPERATURE
|
Details
|
After lapse of 11 hours, the autoclave was cooled
|
Duration
|
11 h
|
Type
|
CUSTOM
|
Details
|
the gas inside the autoclave was purged
|
Type
|
CUSTOM
|
Details
|
A reaction mixture or liquid was taken out into a separatory funnel, in which
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
was separated into two layers
|
Type
|
ALIQUOT
|
Details
|
One (organic layer) of the two layers was sampled
|
Type
|
CUSTOM
|
Details
|
A separately prepared 2000-ml flask provided with a stirrer
|
Type
|
ADDITION
|
Details
|
At this time, the above sampled organic layer was added dropwise into the flask
|
Type
|
DISTILLATION
|
Details
|
When distillation of tetrahydrofuran
|
Type
|
TEMPERATURE
|
Details
|
heating for the flask
|
Type
|
TEMPERATURE
|
Details
|
to cool the content of the flask to room temperature
|
Type
|
CUSTOM
|
Details
|
Crystals formed in the cooled flask
|
Type
|
FILTRATION
|
Details
|
was subjected to a suction filtration
|
Type
|
WASH
|
Details
|
rinsed with 900 ml of cool water
|
Type
|
WASH
|
Details
|
rinsed with 250 ml of toluene two times
|
Type
|
CUSTOM
|
Details
|
to obtain a toluene-
|
Type
|
WASH
|
Details
|
rinsed solution
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C(=O)N)C=C(C1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 241.3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |